1-(2-Chlorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
1-(2-Chlorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate ester-containing urea derivative. The compound features a 2-chlorobenzyl group attached to the urea nitrogen and a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the meta position. This structure is designed to leverage the Suzuki-Miyaura cross-coupling reactivity of the boronate ester for applications in medicinal chemistry, particularly in synthesizing kinase inhibitors or other bioactive molecules . The chlorine substituent on the benzyl group may enhance lipophilicity and influence binding interactions with biological targets .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-9-7-10-16(12-15)24-18(25)23-13-14-8-5-6-11-17(14)22/h5-12H,13H2,1-4H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPQXSFNHCRNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C20H24BClN2O3
- Molecular Weight : 386.68 g/mol
- CAS Number : 874301-96-9
- Purity : Typically >90% (HPLC)
The compound features a urea linkage and a boron-containing moiety, which may contribute to its unique biological properties.
Inhibition of Kinases
Research indicates that compounds with similar structures often exhibit inhibition of specific kinases involved in cell signaling pathways. For instance, some derivatives have been shown to inhibit mTOR and EGFR pathways, which are critical in cancer progression and treatment resistance . The presence of the dioxaborolane group suggests potential interactions with biological targets that could lead to modulation of kinase activities.
Anti-inflammatory Properties
Preliminary studies have highlighted the anti-inflammatory effects of related compounds. For example, a derivative of this compound was tested for its anti-inflammatory and analgesic properties in animal models. The study demonstrated significant pain relief with minimal ulcerogenic effects compared to standard NSAIDs . This suggests that this compound may offer therapeutic advantages in managing inflammation without the common gastrointestinal side effects associated with traditional NSAIDs.
Efficacy in Animal Models
A study investigated the efficacy of a thiourea derivative structurally related to this compound. The research involved assessing nociceptive responses and inflammation in mice. The results indicated that higher doses (15 mg/kg to 45 mg/kg) significantly reduced pain responses compared to control groups treated with aspirin and indomethacin .
Table 1: Summary of Biological Activity in Animal Models
| Treatment Group | Dose (mg/kg) | Pain Reduction (%) | Ulcerogenic Potential |
|---|---|---|---|
| Control | - | 0 | High |
| Aspirin | 100 | 40 | Moderate |
| Indomethacin | 100 | 50 | High |
| Compound | 15 | 30 | Low |
| Compound | 30 | 55 | Low |
| Compound | 45 | 70 | Very Low |
Case Studies
-
Case Study on Pain Management :
In an experimental model using rats subjected to induced pain through NSAID administration followed by ligation, the compound demonstrated a significant reduction in pain response while maintaining a lower incidence of gastric ulcers compared to traditional NSAIDs. -
Case Study on Cancer Cell Lines :
In vitro studies involving cancer cell lines have indicated that compounds similar to this urea derivative exhibit cytotoxic effects against various cancer types by inducing apoptosis through kinase inhibition pathways .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its structural features that may influence biological activity.
Potential Anticancer Activity :
Research indicates that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer progression. A study published in Journal of Medicinal Chemistry highlighted similar structures showing promise in inhibiting tumor growth through targeted delivery mechanisms .
Drug Delivery Systems
Nanocarriers :
Due to its unique structure, 1-(2-Chlorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be utilized in developing drug delivery systems. The dioxaborolane group is known for its ability to form stable complexes with various drugs, potentially improving solubility and bioavailability .
Case Study :
A research team investigated the use of boron-containing compounds as carriers for chemotherapeutic agents. They found that the inclusion of such groups significantly enhanced the efficacy of drug delivery to cancer cells while minimizing systemic toxicity .
Material Science
The compound's boron content also positions it as a candidate for applications in material science.
Polymer Chemistry :
In polymer synthesis, boron-containing compounds are often used to create cross-linked networks that impart desirable mechanical properties. The unique structure of this urea derivative allows for modifications that can lead to materials with enhanced thermal stability and mechanical strength .
Case Study :
A study on the synthesis of boron-containing polymers demonstrated that incorporating this compound into polymer matrices improved their resistance to heat and deformation under stress .
Organic Synthesis
The compound can serve as an intermediate in organic synthesis due to its reactivity.
Synthetic Pathways :
Researchers have explored various synthetic pathways involving this compound to produce other valuable chemical entities. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Moieties
Chlorine Substituent Position and Number
- 1-(2,4-Dichlorophenyl)-3-(3-(dioxaborolan-2-yl)phenyl)urea (CAS 1809876-48-9): Contains two chlorine atoms at the 2- and 4-positions of the phenyl ring. Molecular weight: 407.10 vs. 372.65 for the target compound. Hazard statements (H315, H319) indicate skin/eye irritation risks .
1-(4-Chlorophenyl)-3-(3-(dioxaborolan-2-yl)phenyl)urea (CAS 874302-00-8):
Non-Chlorinated Analogues
1-(2-Fluoro-5-methylphenyl)-3-(4-(dioxaborolan-2-yl)phenyl)urea (Building block B in ):
1-(3-Trifluoromethylphenyl)-3-(4-(dioxaborolan-2-yl)phenyl)urea (Compound 3a in ):
Boronate Ester Modifications
- Yield: 50% via column chromatography, lower than some analogues due to purification challenges .
1-(Naphthalen-2-yl)-3-{[5-(dioxaborolan-2-yl)thiophen-2-yl]methylidene}pyrrolidine-2,4-dione (Compound S10 in ):
Reactivity in Cross-Coupling
- The dioxaborolane group in the target compound enables palladium-catalyzed coupling, similar to Miyaura-Suzuki reactions described in . Reactivity depends on the electronic environment of the boronate ester; electron-withdrawing groups (e.g., Cl, CF3) accelerate oxidative addition .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Weight | Substituents | Key Applications |
|---|---|---|---|
| Target Compound | 372.65 | 2-Cl-benzyl, meta-dioxaborolane | Kinase inhibitor synthesis |
| 1-(2,4-Dichlorophenyl)-3-(3-dioxaborolanylphenyl)urea | 407.10 | 2,4-diCl-phenyl | Preclinical studies |
| 1-(4-Chlorophenyl)-3-(3-dioxaborolanylphenyl)urea | 372.65 | 4-Cl-phenyl | Biochemical probes |
| 1-(2-Fluoro-5-methylphenyl)-3-(4-dioxaborolanylphenyl)urea | ~380 (estimated) | 2-F, 5-Me-phenyl | Linifanib intermediate |
Preparation Methods
Urea Formation via Isocyanate-Amine Coupling
The most widely reported method involves reacting a boronic ester-containing aniline derivative with 2-chlorobenzyl isocyanate. This approach leverages the nucleophilic addition of amines to isocyanates, forming a urea linkage.
Procedure :
-
Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline :
-
Reaction with 2-Chlorobenzyl Isocyanate :
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1 equiv) is dissolved in dichloromethane (DCM) under inert atmosphere.
-
2-Chlorobenzyl isocyanate (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 24 hours.
-
Key Observation : Excess isocyanate ensures complete conversion, minimizing side products.
-
Reaction Equation :
Note: Stoichiometric ratios and solvent choices critically influence reaction efficiency.
Purification and Crystallization Techniques
Recrystallization from Ethanol/Chloroform
Post-reaction, the crude product is purified via slow evaporation of a 1:1 ethanol/chloroform solution. This yields colorless single crystals suitable for X-ray diffraction.
Crystallography Data :
-
Space Group : P-1
-
Hydrogen Bonding : N–H···O interactions between urea groups stabilize the crystal lattice.
Analytical Characterization
Spectroscopic Confirmation
Yield Optimization Strategies
Impact of Stoichiometry and Additives
| Variable | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Isocyanate Excess | 1.1 equiv | 92 | |
| Solvent Drying | Molecular Sieves (4Å) | 94 | |
| Post-Stirring | 30 min after reaction | 95 |
Critical Factor : Anhydrous conditions prevent hydrolysis of the boronic ester.
Scalability and Industrial Relevance
Batch reactions at 100-g scale demonstrate consistent yields (89–91%) using the same protocol, confirming method robustness. The boronic ester’s stability under these conditions enables large-scale synthesis for pharmaceutical intermediates .
Q & A
Q. What are the established synthetic routes for 1-(2-chlorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and what reaction conditions are critical for yield optimization?
The synthesis typically involves two key steps: (1) formation of the urea core via reaction of an isocyanate with an amine, and (2) introduction of the boronic ester moiety via Suzuki-Miyaura cross-coupling.
- Urea Formation : React 2-chlorobenzyl isocyanate with 3-aminophenylboronic ester pinacol under anhydrous conditions in dichloromethane or toluene, using triethylamine to neutralize HCl byproducts. Reaction temperatures are maintained at reflux (~40–60°C) for 6–12 hours .
- Boronic Ester Integration : A palladium-catalyzed (e.g., Pd(PPh₃)₄) cross-coupling between a brominated precursor and bis(pinacolato)diboron in THF or dioxane at 80–100°C under inert atmosphere. Ligands like SPhos enhance regioselectivity .
Critical Parameters :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM/THF | Prevents hydrolysis of boronic ester |
| Catalyst Loading | 2–5 mol% Pd | Balances cost and efficiency |
| Reaction Time | 12–24 hours | Ensures complete coupling |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., DFT) for the urea NH (δ 8.2–8.5 ppm) and boronic ester B-O (δ 1.3 ppm, quartet) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., C₂₀H₂₂BClN₂O₃: calc. 396.18, observed 396.2 ± 0.1) .
- HPLC-PDA : Purity >95% with retention time validated against a reference standard .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges during the Suzuki-Miyaura coupling step?
Regioselectivity is influenced by steric and electronic effects:
- Steric Hindrance : The 2-chlorobenzyl group creates steric bulk, favoring coupling at the less hindered para position of the phenyl ring. Computational modeling (e.g., Gaussian) can map electron density to predict sites .
- Ligand Effects : Bulky ligands (e.g., SPhos) suppress homocoupling by stabilizing the Pd(0) intermediate. Kinetic studies show ligand choice impacts turnover frequency (TOF) by 3–5× .
Data Contradiction : Some reports suggest aryl chlorides couple sluggishly versus bromides, but microwave-assisted synthesis (120°C, 30 min) can overcome this .
Q. How do solvent polarity and temperature affect the compound’s stability in biological assays?
- Solvent Stability : In aqueous DMSO (≤10%), the boronic ester hydrolyzes to boronic acid (t₁/₂ = 4–6 hours at pH 7.4). Use low-polarity solvents (e.g., THF) for long-term storage .
- Thermal Degradation : TGA shows decomposition onset at 180°C, with mass loss correlating to pinacol release (observed via FTIR at 1730 cm⁻¹, C=O stretch) .
Q. What strategies mitigate byproduct formation during urea linkage synthesis?
- Byproduct Analysis : Common impurities include bis-urea adducts (detected via LC-MS at m/z 792.3).
- Mitigation :
Methodological Recommendations
Q. Designing SAR Studies: How to systematically modify the urea and boronic ester moieties?
- Urea Modifications : Replace 2-chlorobenzyl with fluorinated analogs (e.g., 2-fluorobenzyl) to study electronic effects on target binding.
- Boronic Ester Tuning : Substitute pinacol with neopentyl glycol to enhance hydrolytic stability for in vivo applications .
Example Data Table :
| Derivative | IC₅₀ (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Parent Compound | 120 ± 15 | 3.2 | 8.5 |
| 2-Fluoro Analog | 85 ± 10 | 2.9 | 12.1 |
| Neopentyl Ester | 150 ± 20 | 3.5 | 5.2 |
Q. How to resolve contradictions in catalytic efficiency reported across studies?
- Controlled Replication : Reproduce reactions using identical catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), and quantify yields via ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
- Meta-Analysis : Compare TOF values across 10+ studies to identify outliers linked to substrate purity or ligand batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
